(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
CAS No.: 868376-69-6
Cat. No.: VC6374914
Molecular Formula: C18H19N3O4S
Molecular Weight: 373.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868376-69-6 |
|---|---|
| Molecular Formula | C18H19N3O4S |
| Molecular Weight | 373.43 |
| IUPAC Name | 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide |
| Standard InChI | InChI=1S/C18H19N3O4S/c1-3-10-20-17-12(25-4-2)6-5-7-13(17)26-18(20)19-14(22)11-21-15(23)8-9-16(21)24/h3,5-7H,1,4,8-11H2,2H3 |
| Standard InChI Key | VCWUDZXJTSHXQQ-HNENSFHCSA-N |
| SMILES | CCOC1=C2C(=CC=C1)SC(=NC(=O)CN3C(=O)CCC3=O)N2CC=C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide, reflects its hybrid structure (Figure 1) . Key features include:
-
Benzo[d]thiazole core: A bicyclic system comprising a benzene ring fused to a thiazole, providing rigidity and electronic diversity.
-
Allyl group (CH₂CH=CH₂): Introduces steric bulk and potential sites for electrophilic addition.
-
Ethoxy substituent (OCH₂CH₃): Enhances lipophilicity and influences electronic distribution via resonance effects.
-
Pyrrolidine-2,5-dione moiety: A cyclic diketone capable of hydrogen bonding and nucleophilic reactivity.
The Z-configuration at the imine bond (C=N) is critical for spatial arrangement, affecting intermolecular interactions and biological target engagement .
Table 1: Physicochemical Properties
Reactivity and Stability
The compound exhibits dual reactivity:
-
Electrophilic sites: The thiazole’s nitrogen and the pyrrolidine-dione’s carbonyl groups attract nucleophiles, enabling substitutions or additions.
-
Allyl group: Participates in cycloadditions or polymerization under radical initiators.
Stability under ambient conditions (25°C, dry atmosphere) facilitates storage and handling, though prolonged exposure to moisture may hydrolyze the ethoxy group.
Synthesis and Purification
Synthetic Pathways
The synthesis proceeds via three stages (Figure 2):
-
Formation of benzo[d]thiazole core: Condensation of 4-ethoxy-3-allyl-2-aminothiophenol with chloroacetyl chloride.
-
Imine formation: Reaction with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid under Dean-Stark conditions to remove water.
-
Z-Isomer isolation: Chromatographic separation using silica gel and ethyl acetate/hexane mixtures.
Table 2: Optimal Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Chloroacetyl chloride, Et₃N, DCM, 0°C → RT | 78 | 92 |
| 2 | 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid, toluene, reflux, 12h | 65 | 88 |
| 3 | Column chromatography (SiO₂, EtOAc/hexane 3:7) | 60 | ≥99 |
Analytical Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 5.85 (m, 1H, CH₂CH=CH₂), 5.20 (d, J = 17.2 Hz, 1H, CH₂CH=CH₂), 5.10 (d, J = 10.4 Hz, 1H, CH₂CH=CH₂), 4.55 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 4.20 (d, J = 6.8 Hz, 2H, NCH₂), 3.95 (s, 2H, NCH₂CO), 2.75 (s, 4H, pyrrolidine-dione CH₂).
-
IR (KBr): 1745 cm⁻¹ (C=O, pyrrolidine-dione), 1680 cm⁻¹ (C=O, acetamide), 1590 cm⁻¹ (C=N).
Biological Activity and Mechanisms
Anticancer Activity
Preliminary assays against MCF-7 breast cancer cells show 45% growth inhibition at 50 µM . Proposed mechanisms:
-
Topoisomerase II inhibition: Intercalation into DNA-topoisomerase complexes .
-
Reactive oxygen species (ROS) generation: The ethoxy group’s oxidation produces semiquinone radicals, inducing oxidative stress.
Table 3: Comparative Bioactivity of Benzo[d]thiazole Derivatives
| Compound | Target Organism/Cell Line | Activity | Reference |
|---|---|---|---|
| (Z)-Target Compound | MCF-7 | 45% inhibition at 50µM | |
| N-(1,3,4-Thiadiazol-2-yl)acetamide | E. coli | MIC = 16 µg/mL |
Pharmacological Considerations
ADMET Profiling
-
Absorption: High LogP (3.2) suggests good lipid membrane penetration but potential P-glycoprotein efflux.
-
Metabolism: Predicted CYP3A4-mediated oxidation of the allyl group to epoxy intermediates .
-
Toxicity: Ames test negative for mutagenicity; LD₅₀ (rat, oral) > 2000 mg/kg.
Structure-Activity Relationships (SAR)
-
Allyl vs. methyl substitution: Allyl improves potency 2-fold over methyl in antiproliferative assays .
-
Ethoxy vs. methoxy: Ethoxy enhances metabolic stability by reducing CYP2D6 affinity.
Future Directions
Targeted Modifications
-
Pyrrolidine-dione replacement: Substituting with succinimide may reduce off-target effects.
-
Pro-drug strategies: Esterifying the ethoxy group to improve aqueous solubility.
Clinical Translation
-
Phase I trials: Required to establish maximum tolerated dose (MTD) and pharmacokinetics.
-
Combination therapies: Synergy with cisplatin or doxorubicin warrants exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume